molecular formula C17H18ClN3O3 B2704164 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034576-09-3

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2704164
CAS No.: 2034576-09-3
M. Wt: 347.8
InChI Key: MIGFFBUPMYDXDV-UHFFFAOYSA-N
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Description

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyrimidin-2-yloxy-substituted piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidin-2-yloxy-piperidine intermediate: This step involves the reaction of pyrimidine-2-ol with piperidine under basic conditions to form the pyrimidin-2-yloxy-piperidine intermediate.

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol to form 5-chloro-2-methoxyphenol, followed by its conversion to the corresponding chloro-methoxyphenyl intermediate.

    Coupling reaction: The final step involves the coupling of the pyrimidin-2-yloxy-piperidine intermediate with the chloro-methoxyphenyl intermediate under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a valuable tool for studying biological processes and developing new therapeutic agents.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be employed in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: This compound is similar in structure but contains a pyridin-2-yloxy group instead of a pyrimidin-2-yloxy group.

    (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone: This compound has a pyrimidin-4-yloxy group instead of a pyrimidin-2-yloxy group.

Uniqueness

The uniqueness of 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-6-5-12(18)10-14(15)16(22)21-9-2-4-13(11-21)24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFFBUPMYDXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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